2-oxo-2-phenylethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate
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Overview
Description
2-OXO-2-PHENYLETHYL 2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]AMINO}ACETATE is a complex organic compound characterized by its unique structure, which includes a phenyl group, an oxo group, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]AMINO}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Moiety: The isoindole structure can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Acylation Reaction: The isoindole derivative is then acylated using acetic anhydride to introduce the acetyl group.
Formation of the Phenylethyl Group: The phenylethyl group is introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Final Coupling: The final step involves coupling the phenylethyl derivative with the acylated isoindole under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and isoindole moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the oxo group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The isoindole moiety is particularly interesting due to its presence in various bioactive molecules.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may act as anti-inflammatory agents, anticancer compounds, or antibiotics, depending on their specific structural modifications.
Industry
In the industrial sector, this compound can be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]AMINO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindole moiety can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-OXO-2-PHENYLETHYL ACETATE: Similar in structure but lacks the isoindole moiety.
N-Phenylphthalimide: Contains the isoindole moiety but lacks the phenylethyl group.
Benzyl Acetate: Similar in having an ester linkage but lacks the complex isoindole structure.
Uniqueness
The uniqueness of 2-OXO-2-PHENYLETHYL 2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]AMINO}ACETATE lies in its combination of the phenylethyl group and the isoindole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C20H16N2O6 |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
phenacyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C20H16N2O6/c23-16(13-6-2-1-3-7-13)12-28-18(25)10-21-17(24)11-22-19(26)14-8-4-5-9-15(14)20(22)27/h1-9H,10-12H2,(H,21,24) |
InChI Key |
CSKMENSAQIMPEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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